molecular formula C19H22O3 B12537026 1-Propanone, 3-(4-hydroxybutoxy)-1,3-diphenyl- CAS No. 652146-07-1

1-Propanone, 3-(4-hydroxybutoxy)-1,3-diphenyl-

Cat. No.: B12537026
CAS No.: 652146-07-1
M. Wt: 298.4 g/mol
InChI Key: OCPJORLIUPSGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanone, 3-(4-hydroxybutoxy)-1,3-diphenyl- is an organic compound with a complex structure that includes both phenyl and hydroxybutoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 3-(4-hydroxybutoxy)-1,3-diphenyl- typically involves the reaction of 1,3-diphenylpropanone with 4-hydroxybutyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3-(4-hydroxybutoxy)-1,3-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

1-Propanone, 3-(4-hydroxybutoxy)-1,3-diphenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanone, 3-(4-hydroxybutoxy)-1,3-diphenyl- involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Hydroxyphenyl)-1-propanone: Similar structure but lacks the hydroxybutoxy group.

    2-(4-Hydroxybutoxy)tetrahydrofuran: Contains a hydroxybutoxy group but has a different core structure.

Uniqueness

1-Propanone, 3-(4-hydroxybutoxy)-1,3-diphenyl- is unique due to the presence of both phenyl and hydroxybutoxy groups, which confer distinct chemical and physical properties. This combination of functional groups makes it versatile for various applications in research and industry.

Properties

CAS No.

652146-07-1

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

3-(4-hydroxybutoxy)-1,3-diphenylpropan-1-one

InChI

InChI=1S/C19H22O3/c20-13-7-8-14-22-19(17-11-5-2-6-12-17)15-18(21)16-9-3-1-4-10-16/h1-6,9-12,19-20H,7-8,13-15H2

InChI Key

OCPJORLIUPSGAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)OCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.